molecular formula C8H10N2O2 B13311494 1-phenylHydrazinecarboxylic acid methyl ester

1-phenylHydrazinecarboxylic acid methyl ester

Cat. No.: B13311494
M. Wt: 166.18 g/mol
InChI Key: BIWXUHXQLBOYQI-UHFFFAOYSA-N
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Description

1-phenylHydrazinecarboxylic acid methyl ester, also known as phenylmethyl hydrazinecarboxylate, is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a phenyl group attached to the hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylHydrazinecarboxylic acid methyl ester can be synthesized through the esterification of hydrazinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification . Another method involves the reaction of phenylhydrazine with methyl chloroformate under basic conditions to form the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of polymer-supported catalysts and microwave-assisted synthesis can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

1-phenylHydrazinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-phenylHydrazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active hydrazine moiety, which can then interact with enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenylHydrazinecarboxylic acid methyl ester is unique due to its specific ester group, which imparts distinct reactivity and biological activity compared to other hydrazine derivatives. The presence of the phenyl group also enhances its stability and potential interactions with biological targets .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl N-amino-N-phenylcarbamate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)10(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3

InChI Key

BIWXUHXQLBOYQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

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